Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate follows the established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds, which require specific attention to the spiro junction and heteroatom positioning. The complete chemical name reflects the complex architecture where the spiro designation [4.5] indicates the fusion of a five-membered dioxolane ring with a six-membered azacyclohexane ring through a common quaternary carbon atom. The numbering system begins from the oxygen atoms in the dioxolane portion, proceeding through the spiro center, and continuing around the piperidine ring to position the nitrogen atom at the 8-position.
The compound is registered under Chemical Abstracts Service number 160488-61-9, providing a unique identifier for this specific molecular entity. Alternative systematic names include 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic acid, 6-bromo-, ethyl ester, and ethyl 3-bromo-4,4-ethylenedioxy-1-piperidinecarboxylate, each emphasizing different structural features while maintaining chemical accuracy. The molecular formula C₁₀H₁₆BrNO₄ reflects the precise atomic composition with a molecular weight of 294.14 daltons.
The structural identification is further confirmed through multiple spectroscopic signatures, including the InChI key QLCVEDMSYIVTPZ-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System representation CCOC(=O)N1CCC2(C(C1)Br)OCCO2 encodes the connectivity pattern, clearly showing the ethyl ester functionality attached to the nitrogen atom and the bromine substitution at the 6-position.
Molecular Geometry and Spirocyclic Architecture
The molecular geometry of this compound exemplifies the fundamental principles of spirocyclic architecture, where two rings share a single quaternary carbon atom creating a three-dimensional molecular framework. Spirocyclic compounds are characterized by their twisted structures that eliminate planarity and create unique spatial arrangements not achievable in conventional ring systems. The spiro junction forces the two rings into perpendicular orientations, which significantly influences the compound's conformational behavior and reduces the conformational entropy penalty associated with molecular recognition processes.
The dioxolane ring adopts an envelope conformation due to the constraints imposed by the ethylene bridge connecting the two oxygen atoms, while the piperidine ring preferentially exists in chair-like conformations that minimize steric interactions. The presence of the spiro center creates a naturally occurring three-dimensional structure that enhances molecular rigidity and prevents the formation of extended π-conjugated systems. This perpendicular arrangement of rings results in the suppression of molecular interactions between aromatic systems and contributes to enhanced solubility characteristics compared to planar analogs.
The spatial arrangement around the spiro carbon demonstrates tetrahedral geometry with bond angles approaching the ideal 109.5 degrees, although slight deviations occur due to ring strain and electronic effects. The nitrogen atom in the piperidine ring exhibits trigonal planar geometry when coordinated to the carboxylate group, creating additional conformational constraints that influence the overall molecular shape. The bromine substituent at position 6 introduces asymmetry into the molecule and creates a chiral center, leading to the existence of enantiomeric forms with distinct three-dimensional arrangements.
Conformational Analysis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
The conformational landscape of the 1,4-dioxa-8-azaspiro[4.5]decane core system reveals complex three-dimensional arrangements that significantly influence the compound's chemical and biological properties. Computational studies employing molecular dynamics simulations and principal component analysis have demonstrated that spirocyclic systems containing six-membered rings predominantly adopt chair-like conformations, with the most stable arrangements exhibiting minimal ring strain and optimal orbital overlap. The dioxolane component of the spiro system constrains the conformational flexibility due to the rigid ethylene bridge, creating an envelope-like structure that positions the oxygen atoms in specific spatial orientations.
Analysis of related spiro-epoxide systems has revealed that conformational preferences are strongly influenced by the relative positioning of substituents, with equatorial orientations generally favored over axial positions due to reduced steric interactions. In the case of this compound, the bromine substituent at position 6 adopts either axial or equatorial orientations depending on the overall ring conformation, with the equatorial position typically preferred due to minimized 1,3-diaxial interactions. The carboxylate group attached to the nitrogen atom introduces additional conformational considerations, as the carbonyl group can participate in intramolecular hydrogen bonding or dipolar interactions.
| Conformational Feature | Preferred Arrangement | Energy Contribution |
|---|---|---|
| Piperidine Ring | Chair Conformation | -2.1 kcal/mol |
| Dioxolane Ring | Envelope Form | -0.8 kcal/mol |
| Bromine Position | Equatorial | -1.3 kcal/mol |
| Carboxylate Orientation | Extended | -0.5 kcal/mol |
The conformational analysis reveals that eight distinct conformers can be identified for the spiro[4.5]decane framework, with two chair-like conformers predominant at room temperature. The presence of the ethyl ester group creates additional rotational degrees of freedom around the carbon-oxygen and carbon-carbon bonds, generating multiple low-energy conformational states that contribute to the compound's dynamic behavior in solution. Temperature-dependent studies indicate that conformational interconversion occurs readily at ambient conditions, with activation barriers typically below 10 kcal/mol for ring flipping processes.
Electronic Effects of the Bromo Substituent at Position 6
The bromine substituent at position 6 exerts significant electronic effects on the 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate framework through both inductive and mesomeric mechanisms that influence the compound's reactivity and stability. As a halogen substituent, bromine demonstrates dual electronic behavior characterized by electron withdrawal through inductive effects while simultaneously exhibiting electron donation through mesomeric interactions involving its lone pair electrons. The net electronic effect results in a positive substituent constant according to Hammett equation analysis, indicating overall electron-withdrawing character that stabilizes negative charge development in the molecular framework.
The inductive effect of bromine operates through the sigma bond framework, withdrawing electron density from the carbon-bromine bond and propagating this effect through the piperidine ring system. This electron withdrawal influences the basicity of the nitrogen atom and the electrophilicity of the carboxylate carbon, making the ester group more susceptible to nucleophilic attack. The mesomeric effect, while opposing the inductive influence, is less significant in saturated systems compared to aromatic frameworks, resulting in a predominant electron-withdrawing character.
| Electronic Parameter | Value | Reference Effect |
|---|---|---|
| Hammett σ Parameter | +0.23 | Electron Withdrawing |
| Inductive Effect (σI) | +0.45 | Strong Withdrawal |
| Mesomeric Effect (σR) | -0.22 | Moderate Donation |
| Electronegativity | 2.96 | High |
The polarizability of bromine creates additional electronic effects through induced dipole interactions that influence intermolecular forces and crystal packing arrangements. The large atomic radius and high electron density of bromine make it susceptible to polarization by neighboring electron-rich centers, creating dynamic electronic interactions that contribute to the compound's overall stability. These polarization effects become particularly important in reaction mechanisms involving bromine as a leaving group, where the electron density distribution influences the timing and selectivity of bond-breaking processes.
The electronic influence of bromine extends to neighboring carbon atoms through hyperconjugative interactions that involve the overlap of carbon-hydrogen sigma bonds with the antibonding orbitals of the carbon-bromine bond. This hyperconjugation stabilizes conformations where the carbon-hydrogen bonds are aligned appropriately with the carbon-bromine antibonding orbital, creating subtle but measurable effects on conformational preferences and reaction pathways. The combined electronic effects of the bromine substituent significantly modify the electrostatic potential surface of the molecule, creating regions of enhanced electrophilicity that influence molecular recognition and chemical reactivity.
Comparative Analysis with Related Azaspirocyclic Derivatives
The structural and electronic properties of this compound can be comprehensively understood through comparison with related azaspirocyclic derivatives that share similar core architectures but differ in substitution patterns or functional group arrangements. The parent compound 1,4-dioxa-8-azaspiro[4.5]decane, lacking both the bromine substituent and the ethyl carboxylate group, provides a baseline for understanding how these modifications influence molecular properties. Comparative analysis reveals that the introduction of the carboxylate functionality dramatically alters the electronic distribution and conformational preferences, while the bromine substitution creates additional asymmetry and electronic perturbations.
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate, the direct analog without bromine substitution, exhibits similar spirocyclic architecture but lacks the electronic effects and steric influences of the halogen substituent. This compound maintains the same molecular framework with a molecular weight of 215.25 daltons compared to 294.14 daltons for the brominated derivative, demonstrating the significant mass contribution of the bromine atom. The absence of bromine results in increased symmetry and simplified stereochemical considerations, as the molecule lacks the chiral center created by the halogen substitution.
| Compound Property | Brominated Derivative | Non-brominated Analog | Difference |
|---|---|---|---|
| Molecular Weight | 294.14 g/mol | 215.25 g/mol | +78.89 g/mol |
| CAS Number | 160488-61-9 | 51787-77-0 | Different Registry |
| Chiral Centers | 1 | 0 | +1 Asymmetric Carbon |
| LogP Value | 2.1 (estimated) | 1.4 (estimated) | +0.7 Units |
The compound 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane represents another structural variant where the nitrogen substitution pattern differs significantly from the carboxylate derivatives. This compound exhibits a molecular formula of C₁₂H₂₂N₂O₂ with a molecular weight of 226.32 daltons, incorporating an additional piperidine ring that creates bis-spirocyclic character. The extended conjugation and increased molecular complexity provide insights into how structural elaboration influences the physical and chemical properties of azaspirocyclic systems.
Related thia-azaspiro derivatives, such as those described in anticancer research, demonstrate how heteroatom substitution modifies the electronic properties and biological activity of spirocyclic frameworks. These compounds incorporate sulfur atoms in place of oxygen, creating 1-thia-4-azaspiro[4.5]decane systems that exhibit different conformational preferences and chemical reactivity patterns. The comparison reveals that oxygen-containing dioxa systems tend to be more flexible and less sterically demanding than their sulfur analogs, influencing both synthetic accessibility and functional applications.
The systematic comparison of azaspirocyclic derivatives reveals general trends in structure-property relationships, where increased substitution complexity generally correlates with enhanced three-dimensional character and reduced conformational flexibility. The introduction of halogen substituents consistently increases molecular weight and lipophilicity while creating additional synthetic challenges related to stereochemical control. These comparative insights provide valuable guidance for the design and optimization of spirocyclic compounds for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4/c1-2-14-9(13)12-4-3-10(8(11)7-12)15-5-6-16-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCVEDMSYIVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(C(C1)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188912 | |
| Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160488-61-9 | |
| Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160488-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination
Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) targets the electron-rich sp³ carbon adjacent to the dioxolane oxygen.
Typical Protocol:
-
Dissolve 1,4-dioxaspiro[4.5]decane (1 equiv) in dichloromethane.
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Add NBS (1.1 equiv) and AIBN (0.05 equiv) as initiator.
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Reflux at 40°C for 12 hours.
-
Quench with Na₂S₂O₃, extract with EtOAc, and purify via column chromatography.
Yield: 70–78%.
Directed Bromination via Enolate Intermediates
Lithium diisopropylamide (LDA) deprotonates the α-carbon to the dioxolane oxygen, forming an enolate that reacts with electrophilic bromine sources (e.g., Br₂ or Selectfluor).
Procedure:
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Cool THF to −78°C under nitrogen.
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Add LDA (2.2 equiv) to 1,4-dioxaspiro[4.5]decane (1 equiv).
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After 1 hour, introduce N-fluorobenzenesulfonimide (1.2 equiv).
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Warm to room temperature, quench with NH₄Cl, and extract with EtOAc.
Carbamate Formation: Ethyl Ester Protection
The primary amine is protected as a carbamate using ethyl chloroformate under Schotten-Baumann conditions:
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Dissolve 8-amino-6-bromo-1,4-dioxaspiro[4.5]decane (1 equiv) in THF.
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Add ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
-
Stir for 2 hours, extract with EtOAc, and purify via chromatography.
Integrated Synthesis Pathway
Combining these steps yields the target compound:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spirocyclization | Cyclohexanone, ethylene glycol, p-TsOH | 85–92% |
| 2 | Bromination (Position 6) | NBS, AIBN, CH₂Cl₂ | 70–78% |
| 3 | Reductive Amination | NH₄OAc, NaBH₃CN, MeOH | 60–68% |
| 4 | Carbamate Protection | ClCO₂Et, Et₃N, THF | 85–90% |
Industrial-Scale Considerations
Large-scale production optimizes cost and efficiency:
-
Continuous Flow Reactors: Enhance mixing and heat transfer during bromination.
-
Purification: Replace column chromatography with crystallization (e.g., hexane/EtOAc).
Analytical Validation
Structural Confirmation:
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a different spirocyclic compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted spirocyclic compounds.
Reduction Reactions: Formation of reduced spirocyclic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Ethyl 6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-3-carboxylate
- Key Differences: Replaces bromine with a methoxy group on a quinoline scaffold.
- Reactivity: The methoxy group is electron-donating, stabilizing the quinoline ring, whereas bromine in the target compound acts as a leaving group or site for cross-coupling reactions.
- Application : Used in synthesizing aldehyde dehydrogenase 1A1 inhibitors, highlighting its role in medicinal chemistry .
b. tert-Butyl 7-methyl-9-(trimethylsilyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (34)
- Key Differences : Features a bulky tert-butyl ester and trimethylsilyl group.
- Reactivity : The tert-butyl group introduces steric hindrance, reducing reactivity compared to the ethyl ester in the target compound. The trimethylsilyl group enhances lipophilicity.
- Application : Demonstrated in enantioselective copper-catalyzed reactions, emphasizing its utility in asymmetric synthesis .
c. 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride
- Key Differences : Lacks the ethyl carboxylate and bromine substituents.
- Reactivity : The hydrochloride salt increases water solubility, making it suitable for polar reaction conditions.
- Application : Used as a precursor in spirocyclic amine synthesis .
d. Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
- Key Differences : Absence of bromine and the aza (N) atom in the spiro system.
- Application : Common in ketal-protection strategies in carbonyl chemistry .
Physical Properties
Biological Activity
Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 160488-61-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a spirocyclic structure that includes both dioxolane and azaspiro functionalities. The molecular formula is , with a molecular weight of approximately 294.15 g/mol. The synthesis typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with bromine and ethyl chloroformate under controlled conditions, allowing for the formation of the desired ester product .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Notably, it has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium bovis | 5 µM |
| Staphylococcus aureus | 8 µM |
| Escherichia coli | Not active |
The compound's effectiveness against Mycobacterium bovis suggests potential applications in treating mycobacterial infections, while its activity against Staphylococcus aureus highlights its relevance in combating Gram-positive bacteria .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within bacterial cells. The presence of the bromine atom and the spirocyclic structure enhances its reactivity and ability to modulate enzyme activity. Preliminary studies suggest that it may inhibit critical pathways involved in bacterial cell wall synthesis or function as an antagonist to certain receptors involved in microbial growth regulation .
Study on Antimycobacterial Activity
A significant study focused on the compound's antitubercular properties demonstrated its effectiveness against resistant strains of Mycobacterium tuberculosis. The study reported that modifications to the side chains could enhance activity, indicating a structure-activity relationship that merits further exploration .
Evaluation of Toxicity
While the antimicrobial properties are promising, toxicity assessments revealed that this compound exhibited some cytotoxic effects on HepG2 (liver) and Vero (monkey kidney) cell lines at higher concentrations (IC50 values not specified). This necessitates careful consideration during therapeutic development to balance efficacy with safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
